D-mannonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

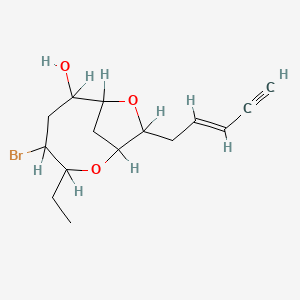

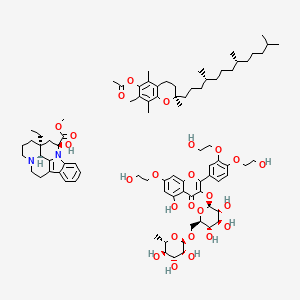

D-mannonate is the D-enantiomer of mannonate. It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-mannonic acid.

Scientific Research Applications

Enzymatic Function and Substrate Specificity

D-Mannonate is studied for its role in enzymatic functions and substrate specificity. The d-mannonate dehydratase (ManD) subgroup of the enolase superfamily (ENS) is not isofunctional and includes d-gluconate dehydratases (GlcDs). These enzymes differ in catalytic efficiency and substrate specificity, impacting the functional assignment based on sequence homology (Wichelecki et al., 2014).

Physiological Roles

The physiological roles of d-mannonate in microorganisms are investigated, such as its involvement in the hexuronate pathway in Escherichia coli, where it acts as a substrate for specific enzymes (Robert-Baudouy & Stoeber, 1973). Moreover, d-mannonate oxidoreductase has been studied for its activity and specificity (Portalier, 1972).

Archaeal and Bacterial Pathways

The role of d-mannonate in archaeal and bacterial pathways is a topic of interest. For instance, the characterization of mannonate dehydratase from Thermoplasma acidophilum highlights its specificity towards D-mannonate, suggesting a potential role in the oxidative metabolism of mannose in archaea (Kopp et al., 2019). Furthermore, studies on Aeromonas C11-2B show how it utilizes mannuronic acid, including d-mannonate, for energy, shedding light on bacterial catabolism pathways (Farmer & Eagon, 1969).

In Vivo Function and Catabolism

The in vivo function of d-mannonate in organisms like Caulobacter crescentus NA1000 has been identified, emphasizing its essential role in d-glucuronate metabolism (Wichelecki et al., 2014). Additionally, the physiological roles of low-efficiency d-mannonate and d-gluconate dehydratases have been investigated to understand their part in the catabolism of l-gulonate and l-idonate (Wichelecki et al., 2014).

Catalytic Mechanisms and Structural Analysis

Understanding the catalytic mechanisms of enzymes that interact with d-mannonate is crucial. Studies have focused on mechanisms like the 'hit-and-run' mechanism in d-glucuronate reduction catalyzed by d-mannonate:NAD oxidoreductase in E. coli (Mandrand-Berthelot & Lagarde, 1977). Additionally, structural insights into enzymes like mannonate dehydratase reveal how insert sequences can affect enzymatic activity, offering new perspectives on the glucuronate metabolic rate (Qiu et al., 2012).

Evolution and Synthesis Applications

The evolution of enzymatic activities, especially in the enolase superfamily concerning d-mannonate dehydratase, has been a subject of study, providing insights into the diversity of enzymatic functions (Rakus et al., 2007). Furthermore, the potential of d-mannonate in synthetic applications, like in the organocatalytic synthesis of drugs such as (R)-Sitagliptin, is being explored (Bae et al., 2016).

Photosynthetic Biosynthesis and Health Benefits

D-Mannonate's role in photosynthetic biosynthesis from CO2 in cyanobacteria and its health benefits have been subjects of recent studies. Its potential in the production of valuable sugars and sugar derivatives from CO2 is being investigated (Jacobsen & Frigaard, 2014). Additionally, its properties and applications, particularly in the food and pharmaceutical industries, are being researched (Hu et al., 2016).

properties

Molecular Formula |

C6H11O7- |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5+/m1/s1 |

InChI Key |

RGHNJXZEOKUKBD-MBMOQRBOSA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

synonyms |

mannonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B1235316.png)

![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)

![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)